molecular formula C23H21N7O B2640256 N-(cyanomethyl)-N-propyl-6-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1376267-56-9

N-(cyanomethyl)-N-propyl-6-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2640256
CAS No.: 1376267-56-9
M. Wt: 411.469
InChI Key: LWTCCDHHXVJHFO-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-propyl-6-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of multiple pyridine rings and a pyrazole moiety makes it a versatile molecule for studying various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-propyl-6-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the pyridine rings and the carboxamide group. Common reagents used in these reactions include pyridine derivatives, cyanomethyl reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-propyl-6-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings.

Scientific Research Applications

N-(cyanomethyl)-N-propyl-6-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions, particularly those involving pyridine and pyrazole derivatives.

    Industry: It can be used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-propyl-6-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like pyridoxine (vitamin B6) and 3-methylpyridine share structural similarities with the pyridine rings in N-(cyanomethyl)-N-propyl-6-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide.

    Pyrazole derivatives: Compounds containing the pyrazole moiety, such as certain anti-inflammatory drugs, also share similarities.

Uniqueness

What sets this compound apart is its unique combination of pyridine and pyrazole rings, along with the cyanomethyl and carboxamide groups. This unique structure allows for a wide range of chemical modifications and biological interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(cyanomethyl)-N-propyl-6-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O/c1-2-10-29(11-7-24)23(31)19-12-21(18-6-4-9-26-14-18)28-22-20(19)15-27-30(22)16-17-5-3-8-25-13-17/h3-6,8-9,12-15H,2,10-11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTCCDHHXVJHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=CC(=NC2=C1C=NN2CC3=CN=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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